Ethyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and an ethylphenoxyacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzoylpiperazine: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form benzoylpiperazine.
Preparation of Ethylphenoxyacetamide: This intermediate is synthesized by reacting ethylphenol with chloroacetyl chloride in the presence of a base to form ethylphenoxyacetyl chloride, which is then reacted with ammonia to form ethylphenoxyacetamide.
Coupling Reaction: The final step involves the coupling of benzoylpiperazine with ethylphenoxyacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzoylpiperazine moiety, where nucleophiles such as amines or thiols can replace specific substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylpiperazine moiety may interact with receptor sites, while the ethylphenoxyacetamido group can modulate the compound’s overall activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-METHYL-PIPERAZIN-1-YL)-BENZOATE: This compound has a similar structure but with a methyl group instead of a benzoyl group.
ETHYL 4-(PIPERAZIN-1-YL)BENZOATE: Lacks the benzoyl and ethylphenoxyacetamido groups, making it structurally simpler.
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both benzoylpiperazine and ethylphenoxyacetamido groups allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C30H33N3O5 |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-ethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C30H33N3O5/c1-3-22-10-13-25(14-11-22)38-21-28(34)31-26-20-24(30(36)37-4-2)12-15-27(26)32-16-18-33(19-17-32)29(35)23-8-6-5-7-9-23/h5-15,20H,3-4,16-19,21H2,1-2H3,(H,31,34) |
InChI Key |
OKOYEDGOTDLIHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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